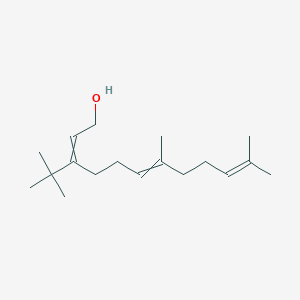
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol: is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with various metals, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol typically involves the reaction of cyclohexanone with diphenylphosphine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol can undergo oxidation reactions to form various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine hydrides.
Scientific Research Applications
Chemistry: (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol is widely used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions.
Industry: Industrially, this compound is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is essential.
Mechanism of Action
The mechanism by which (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand complex.
Comparison with Similar Compounds
(1S,2S)-2-diphenylphosphanylcyclohexan-1-ol: The enantiomer of (1R,2R)-2-diphenylphosphanylcyclohexan-1-ol, with similar chemical properties but different stereochemistry.
(1R,2R)-2-diphenylphosphanylcyclohexan-1-amine: A related compound with an amine group instead of a hydroxyl group.
Uniqueness: this compound is unique in its ability to form highly stable and selective metal complexes, making it a valuable tool in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure products, which is crucial in many chemical and pharmaceutical applications.
Properties
CAS No. |
154781-55-2 |
|---|---|
Molecular Formula |
C18H21OP |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
(1R,2R)-2-diphenylphosphanylcyclohexan-1-ol |
InChI |
InChI=1S/C18H21OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2/t17-,18-/m1/s1 |
InChI Key |
GQHRWOLYFCDDBA-QZTJIDSGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)O)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


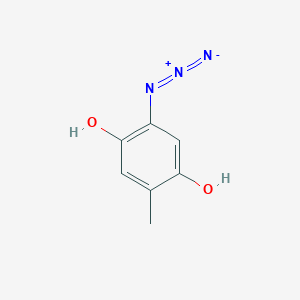
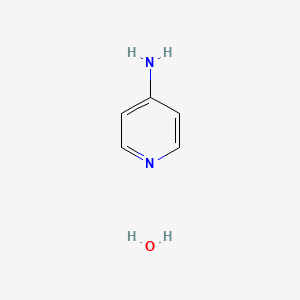
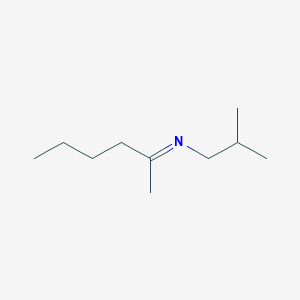
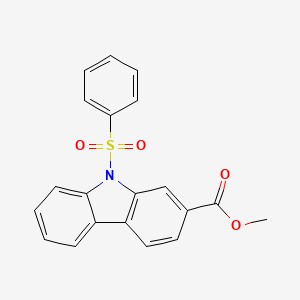
![Methyl [6-(4-phenylpyrimidin-2-yl)-1H-indol-1-yl]acetate](/img/structure/B14267629.png)
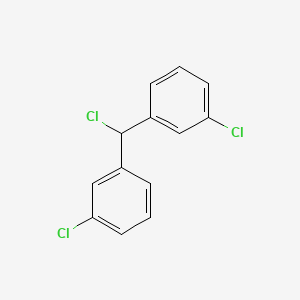
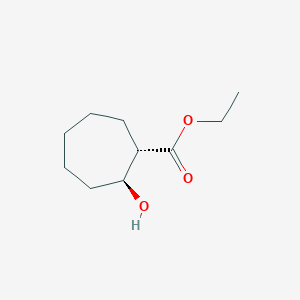
![Dimethyl [2-oxo-2-(pyrrolidin-1-yl)ethylidene]propanedioate](/img/structure/B14267671.png)
![(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide](/img/structure/B14267676.png)
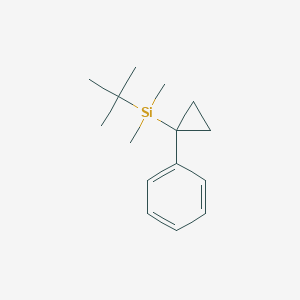
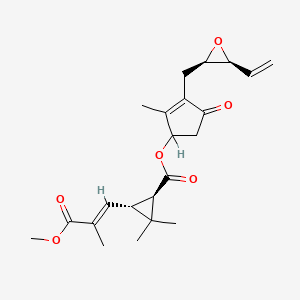
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
